molecular formula C6H3BrN2S B15332879 3-Bromo-5-isothiocyanatopyridine

3-Bromo-5-isothiocyanatopyridine

Cat. No.: B15332879
M. Wt: 215.07 g/mol
InChI Key: JVOZIBRHYMNYDL-UHFFFAOYSA-N
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Description

3-Bromo-5-isothiocyanatopyridine is a chemical compound with the molecular formula C6H3BrN2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of both bromine and isothiocyanate groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isothiocyanatopyridine typically involves the reaction of 3-bromo-5-aminopyridine with thiophosgene or carbon disulfide in the presence of a base such as triethylamine. This reaction leads to the formation of the isothiocyanate group on the pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isothiocyanatopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-isothiocyanatopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-isothiocyanatopyridine involves its reactivity towards nucleophiles and its ability to form stable heterocyclic compounds. The isothiocyanate group is particularly reactive, allowing the compound to participate in various cycloaddition and substitution reactions. These reactions often target specific molecular pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-isothiocyanatopyridine is unique due to the specific positioning of the bromine and isothiocyanate groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex heterocycles and in various research applications .

Properties

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

3-bromo-5-isothiocyanatopyridine

InChI

InChI=1S/C6H3BrN2S/c7-5-1-6(9-4-10)3-8-2-5/h1-3H

InChI Key

JVOZIBRHYMNYDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)N=C=S

Origin of Product

United States

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